5-amino-1-(2,3-diclorofenil)pirazol-4-carboxilato de etilo

Descripción general

Descripción

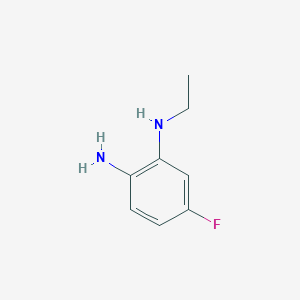

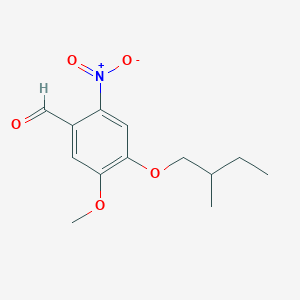

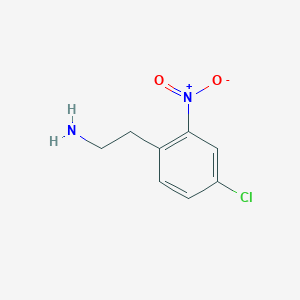

“Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate” is a biochemical compound used for proteomics research . It has a molecular formula of C12H11Cl2N3O2 and a molecular weight of 300.14 .

Synthesis Analysis

Pyrazole nucleus, which is a part of the compound, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are several methods reported for the synthesis of pyrazoles, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Molecular Structure Analysis

The molecular structure of “Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound also contains two chlorine (Cl) atoms attached to the phenyl group .

Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can undergo various chemical reactions, including [3+2] cycloaddition reaction with dialkyl azodicarboxylates, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.14 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Aplicaciones Científicas De Investigación

Bloques de construcción sintéticos

Los 5-amino-pirazoles son conocidos por ser bloques de construcción sintéticos versátiles en la síntesis de notables moléculas orgánicas con diversas funcionalidades .

Química medicinal

Estos compuestos se han utilizado en química medicinal, por ejemplo, como inhibidores reversibles de la quinasa de Bruton (BTK), que es un objetivo terapéutico para las malignidades impulsadas por células B .

Direcciones Futuras

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research would be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Mecanismo De Acción

Target of Action

The primary target of Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate is the second messenger cyclic adenosine monophosphate (cAMP), which is a key regulator of many important physiological processes .

Mode of Action

Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate interacts with its target by hydrolyzing cAMP . This interaction results in the disturbance of the activity of the insect’s central nervous system, causing hyperexcitation of the nerves and muscles of the contaminated insects .

Biochemical Pathways

The compound affects the biochemical pathway involving cAMP. By hydrolyzing cAMP, Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate disrupts the normal functioning of this pathway, leading to downstream effects such as hyperexcitation of nerves and muscles .

Pharmacokinetics

The molecular weight of the compound is 30014, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of the action of Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate is the hyperexcitation of the nerves and muscles of the contaminated insects. This is due to the compound’s interaction with cAMP, leading to a disturbance in the activity of the insect’s central nervous system .

Action Environment

The action, efficacy, and stability of Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound should be avoided from release to the environment

Propiedades

IUPAC Name |

ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)7-6-16-17(11(7)15)9-5-3-4-8(13)10(9)14/h3-6H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATGHUKQHWSSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C(=CC=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(piperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1428084.png)

![{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428093.png)

![{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428101.png)

![7-Methyl-2-azaspiro[4.5]decane](/img/structure/B1428103.png)